

# Iloperidone hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Iloperidone hydrochloride

Cat. No.: B1671727 Get Quote

# Iloperidone Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Iloperidone is a second-generation atypical antipsychotic agent approved for the management of schizophrenia in adults. Marketed under the brand name Fanapt, it exhibits a unique pharmacological profile characterized by high-affinity antagonism at serotonin 5-HT2A and dopamine D2 receptors. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for **iloperidone hydrochloride**.

## **Chemical Structure and Properties**

**Iloperidone hydrochloride** is the hydrochloride salt of iloperidone. Its chemical structure is characterized by a piperidinyl-benzisoxazole moiety linked to a methoxyacetophenone group.

Chemical Name (IUPAC): 1-(4-{3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one hydrochloride[1]

Chemical Formula: C24H28CIFN2O4



Molecular Weight: 462.94 g/mol

**Chemical Structure:** 

## **Physicochemical Properties**

A summary of the key physicochemical properties of iloperidone and its hydrochloride salt is presented in the table below.

| Property                                 | Value                                                                                                                                | Reference(s) |
|------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Molecular Weight (Iloperidone free base) | 426.48 g/mol                                                                                                                         | [2]          |
| Melting Point (Iloperidone free base)    | 118-120 °C                                                                                                                           |              |
| Solubility                               | Practically insoluble in water;<br>very slightly soluble in 0.1 N<br>HCl; freely soluble in<br>chloroform, ethanol, and<br>methanol. |              |

## **Pharmacological Properties**

Iloperidone's therapeutic effects in schizophrenia are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] Its complex receptor binding profile contributes to its efficacy and side-effect profile.

## **Receptor Binding Affinities**

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of iloperidone for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.



| Receptor Subtype     | lloperidone Ki (nM) | Reference(s) |
|----------------------|---------------------|--------------|
| Dopamine Receptors   |                     |              |
| D <sub>2</sub>       | 6.3                 | [3]          |
| Dз                   | 7.1                 | [3][4]       |
| D4                   | 25                  | [3][4]       |
| Serotonin Receptors  |                     |              |
| 5-HT <sub>1a</sub>   | 168                 | [3]          |
| 5-HT <sub>2a</sub>   | 5.6                 | [3][4]       |
| 5-HT₂c               | 42.8                | [4]          |
| 5-HT <sub>6</sub>    | 43                  | [3]          |
| 5-HT <sub>7</sub>    | 22                  | [3]          |
| Adrenergic Receptors |                     |              |
| αι                   | 0.36                | [3]          |
| Histamine Receptors  |                     |              |
| Hı                   | >100                | [3]          |

## **Pharmacokinetics**

The pharmacokinetic profile of iloperidone has been well-characterized in human studies.



| Parameter                                             | Value (for CYP2D6<br>Extensive Metabolizers)                 | Reference(s) |
|-------------------------------------------------------|--------------------------------------------------------------|--------------|
| Bioavailability (oral)                                | 96%                                                          | [3][5]       |
| Time to Peak Plasma Concentration (T <sub>max</sub> ) | 2–4 hours                                                    | [5]          |
| Protein Binding                                       | ~97%                                                         |              |
| Elimination Half-life                                 | 18–33 hours                                                  | [3][5]       |
| Metabolism                                            | Primarily hepatic via CYP2D6 and CYP3A4                      | [3][6][7]    |
| Major Metabolites                                     | P88 (reduced iloperidone),<br>P95 (hydroxylated iloperidone) | [8]          |
| Excretion                                             | Urine (45.1–58.2%) and feces (19.9–22.1%)                    | [3]          |

# **Signaling Pathways**

Iloperidone's antagonism of dopamine D2 and serotonin 5-HT2A receptors modulates downstream signaling cascades.



Click to download full resolution via product page

Iloperidone's antagonism of the Dopamine D2 receptor signaling pathway.





Click to download full resolution via product page

Iloperidone's antagonism of the Serotonin 5-HT2A receptor pathway.

# Experimental Protocols Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of iloperidone to a specific receptor using a competitive radioligand binding assay.[9]

#### Materials:

- Membrane Preparation: Homogenates from cells expressing the target receptor or from specific brain regions.
- Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., <sup>3</sup>H or <sup>125</sup>I).
- Test Compound: Iloperidone hydrochloride.
- Assay Buffer: Buffer appropriate for the specific receptor binding assay.
- · Wash Buffer: Ice-cold buffer to wash the filters.
- Glass Fiber Filters: To separate bound from unbound radioligand.
- Scintillation Counter: To measure radioactivity.







#### Procedure:

- Incubation: Incubate the membrane preparation with a fixed concentration of radioligand and varying concentrations of iloperidone.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Quantification: Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of iloperidone to determine the IC<sub>50</sub> value (the concentration of iloperidone that inhibits 50% of specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC<sub>50</sub> / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]





Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.

## In Vitro Metabolic Stability Assay (General Protocol)

This protocol describes a general method for assessing the metabolic stability of iloperidone in human liver microsomes.

#### Materials:

- Human Liver Microsomes (HLMs): Pooled from multiple donors.
- · Iloperidone: Test compound.





- NADPH Regenerating System: Cofactor for CYP450 enzymes.
- Phosphate Buffer: To maintain pH.
- Acetonitrile: To stop the reaction and precipitate proteins.
- LC-MS/MS System: For quantification of the parent compound.

#### Procedure:

- Incubation: Pre-incubate HLMs with iloperidone in phosphate buffer.
- Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
- Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile.
- Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.
- Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of remaining iloperidone.
- Data Analysis: Plot the natural logarithm of the percentage of remaining iloperidone versus time to determine the elimination rate constant (k). The in vitro half-life (t<sub>1</sub>/<sub>2</sub>) is calculated as 0.693/k.





Click to download full resolution via product page

Workflow for an in vitro metabolic stability assay.

## **Human Pharmacokinetic Study (Bioanalytical Method)**

The following provides a summary of a validated LC-MS/MS method for the simultaneous determination of iloperidone and its major metabolites (P88 and P95) in human plasma.[10][11]

#### Sample Preparation:

 Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction is used to isolate the analytes from plasma.[10][11]



 Internal Standard: A deuterated analog of iloperidone is typically used as an internal standard.[10]

#### LC-MS/MS Analysis:

- Chromatography: Reversed-phase chromatography is employed for the separation of iloperidone and its metabolites.[10]
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection.[11]

#### Validation:

 The method is validated for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines.[10][11]

### Conclusion

**Iloperidone hydrochloride** is an atypical antipsychotic with a well-defined chemical structure and a complex pharmacological profile. Its dual antagonism at dopamine D2 and serotonin 5-HT2A receptors is central to its therapeutic mechanism. The quantitative data on its physicochemical and pharmacokinetic properties, along with the detailed experimental methodologies provided in this guide, offer a valuable resource for researchers and professionals in the field of drug development and neuroscience. This comprehensive understanding is crucial for the rational design of new chemical entities and for optimizing the clinical use of iloperidone.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Iloperidone | C24H27FN2O4 | CID 71360 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]







- 3. Iloperidone Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iloperidone LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. benchchem.com [benchchem.com]
- 10. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Iloperidone hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671727#iloperidone-hydrochloride-chemicalstructure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com